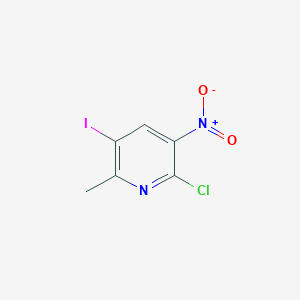

2-Chloro-5-iodo-6-methyl-3-nitropyridine

Description

2-Chloro-5-iodo-6-methyl-3-nitropyridine is a halogenated pyridine derivative characterized by multiple substituents: a chlorine atom at position 2, an iodine atom at position 5, a methyl group at position 6, and a nitro group at position 2. This compound’s structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing steric and electronic diversity into bioactive molecules.

Pyridine derivatives are widely studied for their roles in drug discovery, catalysis, and materials science. Substituents like halogens (Cl, I) and nitro groups significantly influence solubility, stability, and intermolecular interactions. For example, iodine’s polarizability and size enhance molecular weight and may increase lipophilicity compared to lighter halogens like chlorine .

Properties

Molecular Formula |

C6H4ClIN2O2 |

|---|---|

Molecular Weight |

298.46 g/mol |

IUPAC Name |

2-chloro-5-iodo-6-methyl-3-nitropyridine |

InChI |

InChI=1S/C6H4ClIN2O2/c1-3-4(8)2-5(10(11)12)6(7)9-3/h2H,1H3 |

InChI Key |

GHFTXFFJVBNBTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-iodo-6-methyl-3-nitropyridine can be achieved through various methods. One common approach involves the nitration of 2-amino-6-methylpyridine to obtain 2-amino-3-nitro-6-methylpyridine. This intermediate is then subjected to diazotization followed by a Sandmeyer reaction to introduce the chlorine atom, resulting in 2-chloro-3-nitro-6-methylpyridine . Finally, iodination is performed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale nitration and halogenation reactions. These processes are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-iodo-6-methyl-3-nitropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed.

Coupling: Boron reagents and palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products

Substitution: Products with various functional groups replacing chlorine or iodine.

Reduction: 2-Chloro-5-iodo-6-methyl-3-aminopyridine.

Coupling: Biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Chloro-5-iodo-6-methyl-3-nitropyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug discovery and development.

Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-methyl-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-Chloro-5-iodo-6-methyl-3-nitropyridine with structurally related pyridine derivatives:

*Calculated based on atomic weights.

Key Observations:

Melting Points : Chloro-nitro derivatives (e.g., 2-Chloro-5-methyl-3-nitropyridine) typically exhibit higher melting points (78–80°C) due to intermolecular hydrogen bonding (C–H⋯O interactions) and nitro group polarity . The iodine analog’s melting point is unreported but likely lower due to increased molecular size disrupting crystal packing.

Steric and Electronic Effects : The methyl group at C6 in the target compound introduces steric hindrance, which may slow electrophilic substitution reactions compared to unsubstituted analogs like 2-Chloro-5-nitropyridine .

Target Compound (Hypothetical Route):

While direct synthesis data are unavailable, iodination of 2-Chloro-6-methyl-3-nitropyridine could employ reagents like N-iodosuccinimide (NIS) under electrophilic conditions. This contrasts with lighter halogen analogs, where chlorination/bromination is more straightforward .

Spectroscopic Characterization

- IR/Raman : Nitro groups exhibit strong absorption bands near 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Iodine’s presence may introduce unique C–I stretching modes (~500 cm⁻¹) .

- NMR : Methyl groups (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ ~8–9 ppm) are characteristic. Iodine’s deshielding effect may shift adjacent proton signals .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Chloro-5-iodo-6-methyl-3-nitropyridine, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves sequential nitration, halogenation, and methylation steps. For example, nitration of a pyridine precursor followed by iodination using N-iodosuccinimide (NIS) in acidic conditions. Optimization can be achieved via orthogonal experimental design, varying parameters like temperature (80–120°C), catalyst loading (e.g., H₂SO₄ for nitration), and reaction time (12–24 hrs). Yield improvements are monitored using HPLC or GC-MS .

- Key Considerations : Control competing side reactions (e.g., over-nitration) by adjusting stoichiometry and using inert atmospheres.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FTIR/FT-Raman : Identify functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-I stretch at ~500 cm⁻¹) and compare with B3LYP/6-311++G** computational models .

- NMR : ¹H NMR (δ 2.5 ppm for methyl group, δ 8.1–8.5 ppm for pyridine protons) and ¹³C NMR for structural confirmation.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns .

- Data Table :

| Technique | Key Peaks/Features |

|---|---|

| FTIR | 1520 cm⁻¹ (NO₂), 500 cm⁻¹ (C-I) |

| ¹H NMR (CDCl₃) | δ 2.5 (s, 3H, CH₃), δ 8.3 (d, 1H, Ar) |

Q. What safety protocols are critical when handling this compound due to its reactive functional groups?

- Methodology :

- PPE : EN 166-certified goggles, nitrile gloves (EN 374), and lab coats. Use NIOSH-approved N95 masks for dust control .

- Ventilation : Conduct reactions in fume hoods with >0.5 m/s airflow.

- Spill Management : Avoid water (reactivity risk); use inert absorbents (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods (DFT, molecular dynamics) predict reactivity and stability?

- Methodology :

- DFT Calculations : Use B3LYP/cc-pVTZ to model electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict sites for electrophilic attack (e.g., nitro group directs further substitution) .

- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for decomposition pathways. Compare with experimental TGA data (e.g., decomposition onset at ~200°C) .

Q. What strategies resolve contradictions in crystallographic data obtained from different refinement software?

- Methodology :

- Software Cross-Validation : Refine X-ray data using SHELXL (for small molecules) and Phenix (for twinned crystals). Compare R-factors and electron density maps .

- High-Resolution Data : Use synchrotron sources (λ = 0.7–1.0 Å) to improve resolution. Address twinning via TWINLAW in SHELX .

Q. What are the mechanistic pathways for potential decomposition under thermal stress?

- Methodology :

- Thermal Analysis : Perform DSC to identify exothermic events (e.g., nitro group decomposition at 220°C).

- GC-MS Profiling : Detect volatile byproducts (e.g., NO₂, I₂) and propose pathways (e.g., C-I bond cleavage followed by ring oxidation) .

Q. How to design experiments to investigate regioselectivity in further functionalization reactions?

- Methodology :

- Orthogonal Screening : Vary catalysts (Pd vs. Cu), solvents (DMF vs. THF), and directing groups. Monitor regioselectivity via LC-MS/²⁰F NMR (if using fluorinated reagents) .

- Computational Guidance : Use Fukui indices (from DFT) to predict reactive sites. Validate with kinetic isotope effects (KIE) studies.

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.